Methyl 2-(2-fluoro-5-nitrophenyl)acetate
Overview
Description
Methyl 2-(2-fluoro-5-nitrophenyl)acetate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the urine .
Result of Action
Similar compounds have been shown to have various effects, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-fluoro-5-nitrophenyl)acetate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-fluoro-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluoro-5-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluoro-5-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-(2-fluoro-5-aminophenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
Hydrolysis: 2-(2-fluoro-5-nitrophenyl)acetic acid.
Scientific Research Applications
Methyl 2-(2-fluoro-5-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-fluoro-5-aminophenyl)acetate
- Methyl 2-(2-chloro-5-nitrophenyl)acetate
- Methyl 2-(2-bromo-5-nitrophenyl)acetate
Uniqueness
Methyl 2-(2-fluoro-5-nitrophenyl)acetate is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects that influence its behavior in various reactions .
Properties
IUPAC Name |
methyl 2-(2-fluoro-5-nitrophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWULVIFHWERCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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